Dimethyl morpholinophosphoramidate

Description

Basic Chemical Properties and Nomenclature

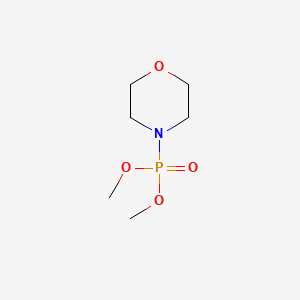

Dimethyl morpholinophosphoramidate is systematically identified by the Chemical Abstracts Service number 597-25-1 and possesses the molecular formula C6H14NO4P. The compound exhibits a molecular weight of 195.15 daltons and presents as a white to off-white powder under standard conditions. The International Union of Pure and Applied Chemistry name for this compound is dimethyl 4-morpholinylphosphonate, reflecting its structural composition of a phosphorus center bonded to two methoxy groups and a morpholine ring.

The compound's nomenclature encompasses several alternative systematic names that reflect different aspects of its chemical structure. These include morpholinophosphonic acid dimethyl ester, phosphonic acid 4-morpholinyl dimethyl ester, and dimethyl morpholinophosphonate. The simplified molecular identifier language representation is expressed as COP(=O)(OC)N1CCOCC1, which clearly delineates the connectivity pattern of the phosphorus atom to the methoxy groups and the morpholine nitrogen.

The physical properties of this compound demonstrate its stability and handling characteristics under laboratory conditions. The compound exhibits a boiling point of 205 degrees Celsius and maintains a density of 1.2237 grams per cubic centimeter at 25 degrees Celsius. The flash point occurs at 93 degrees Celsius, indicating moderate thermal stability. Solubility characteristics show expected behavior with a calculated log water solubility of -1.32 and an octanol-water partition coefficient of 0.720, suggesting moderate hydrophilic properties.

| Property | Value | Unit | Method |

|---|---|---|---|

| Molecular Weight | 195.15 | g/mol | - |

| Boiling Point | 205 | °C | - |

| Density | 1.2237 | g/cm³ | at 25°C |

| Flash Point | 93 | °C | - |

| Log Water Solubility | -1.32 | - | Crippen Method |

| LogP (Octanol/Water) | 0.720 | - | Crippen Method |

Historical Context and Discovery

The development of this compound emerged from the broader research into organophosphorus compounds during the mid-20th century, particularly in the context of chemical defense research and synthetic chemistry applications. The compound was initially synthesized as part of investigations into phosphoramidate chemistry, where researchers sought to understand the properties and applications of phosphorus-nitrogen bonds in various chemical systems. The National Toxicology Program conducted comprehensive studies on this compound, as evidenced by Technical Report 298, which examined its toxicology and carcinogenesis properties in laboratory settings.

The historical significance of this compound extends beyond its initial synthesis to its role as a research tool in chemical defense applications. The compound was developed primarily as a simulant for the physical properties of anticholinesterase agents, serving as a training aid that mimics the physical characteristics of chemical warfare agents without possessing their biological activity. This application arose from the need for safe training compounds that could replicate the viscosity, volatility, and droplet formation properties of more dangerous substances while maintaining laboratory safety standards.

The evolution of morpholino chemistry has positioned this compound as a key intermediate in the synthesis of more complex molecular structures. The compound's role in oligonucleotide synthesis became prominent with the development of phosphorodiamidate morpholino oligonucleotides, where related morpholino phosphoramidate compounds serve as building blocks for antisense therapeutic agents. This historical progression demonstrates how fundamental organophosphorus chemistry research has contributed to modern therapeutic development.

Research Significance in Chemical and Biological Sciences

The research significance of this compound spans multiple scientific disciplines, with particular importance in synthetic organic chemistry and biochemical applications. In the field of oligonucleotide synthesis, morpholino phosphoramidate compounds serve as crucial building blocks for the preparation of phosphorodiamidate morpholino oligonucleotides, which represent a promising class of antisense reagents for gene expression modulation. These synthetic pathways utilize the unique chemical properties of the morpholino ring system combined with phosphoramidate linkages to create nuclease-resistant oligonucleotides with enhanced cellular uptake properties.

The compound's role in chemical defense research demonstrates its utility as a physical simulant for anticholinesterase agents in training applications. This application leverages the compound's ability to mimic the physical properties of chemical warfare agents, including viscosity, volatility, and aerosol formation characteristics, while maintaining biological inactivity. Such simulants are essential for developing detection methods, protective equipment testing, and personnel training without the inherent risks associated with actual chemical weapons.

Recent developments in morpholino chemistry have expanded the applications of this compound derivatives in therapeutic research. The synthesis of phosphorodiamidate morpholino oligonucleotides using related compounds has led to the development of approved antisense drugs for treating Duchenne muscular dystrophy. These therapeutic applications demonstrate the translational potential of fundamental research involving morpholino phosphoramidate chemistry.

The compound also serves as a model system for studying phosphorus-nitrogen bond chemistry and its applications in synthetic methodology. Research into phosphoramidite chemistry has utilized this compound as a reference compound for understanding reaction mechanisms, stereochemistry, and synthetic optimization. These studies contribute to the broader understanding of organophosphorus chemistry and its applications in both academic and industrial settings.

| Research Application | Significance | Reference Field |

|---|---|---|

| Oligonucleotide Synthesis | Building block for antisense therapeutics | Biochemistry |

| Chemical Defense Training | Physical simulant for warfare agents | Defense Research |

| Therapeutic Development | Precursor to approved drugs | Pharmaceutical Sciences |

| Synthetic Methodology | Model for phosphorus-nitrogen chemistry | Organic Chemistry |

The methodological significance of this compound extends to its use in developing new synthetic approaches for complex molecule preparation. The compound serves as a starting material for the synthesis of various phosphorodiamidate derivatives, including thiophosphoramidate morpholino oligonucleotides, which represent next-generation antisense compounds with enhanced properties. These synthetic applications demonstrate the compound's versatility as a chemical intermediate and its continued relevance in advancing synthetic chemistry methodologies.

Properties

IUPAC Name |

4-dimethoxyphosphorylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO4P/c1-9-12(8,10-2)7-3-5-11-6-4-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXUQIDKDGGYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N1CCOCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO4P | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020495 | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl morpholinophosphoramidate is a clear colorless slightly viscous liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

401 °F at 768 mmHg (decomposes) (NTP, 1992) | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2237 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.4 mmHg at 73 °F ; 2.0 mmHg at 104 °F; 7.1 mmHg at 164.3 °F (NTP, 1992), 1.4 [mmHg] | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-25-1 | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl morpholinophosphoramidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl (morpholin-4-yl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1B75YF8F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL MORPHOLINOPHOSPHORAMIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4195 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Morpholino Nucleoside Derivatization

The synthesis of DMMPA typically begins with the preparation of morpholino nucleosides. In one approach, 5′-dimethoxytrityl-protected morpholino nucleosides are synthesized by reacting ribonucleosides with ammonium hydroxide to remove acetyl protecting groups, followed by conversion to morpholino derivatives using thiophosphoryl chloride. For instance, silylated ribonucleosides (e.g., 18 , 19 ) undergo prolonged reactions (3 days) to yield morpholino derivatives (28 , 29 , 30 ) in 25–74% yields. These intermediates are critical for subsequent phosphoramidite functionalization.

Phosphorodiamidite Building Block Formation

Morpholino derivatives are converted into phosphorodiamidite building blocks (31 , 32 , 33 ) through reactions with N,N-dimethylaminodichlorophosphoramidate. This step involves coupling the morpholino nucleoside’s hydroxyl group with the chlorophosphoramidate synthon (7 ) under inert conditions, yielding dimers (9 ) attached to a solid support. The reaction proceeds at 60°C under argon, with yields exceeding 90% after 2 hours. A key limitation is the directional synthesis (5′ to 3′), which contrasts with conventional 3′ to 5′ oligonucleotide assembly.

Solvent-Mediated Methanolysis and Ammonolysis

Thiophosphoryl Chloride Methanolysis

A patent by outlines a continuous process for synthesizing O-methyl phosphorodichloridothioate, a related intermediate. Although focused on phosphoramidothioates, this method provides insights into solvent selection and reaction optimization. For example:

-

Solvent : Dichloromethane () at 3 L/kg dilutes intermediates, enabling efficient mixing.

-

Temperature Control : Reactions are maintained at -5 to 5°C during methanolysis to prevent side reactions.

-

Yield : The diester intermediate forms in 85–88% yield with 94–95% purity, which is telescoped into ammonolysis.

Ammonolysis to Phosphoramidate

The diester undergoes ammonolysis with aqueous ammonia () and sodium hydroxide () in , yielding DMPAT (0,0-dimethylphosphoramidothioate) in 98% yield and 93% purity. While this process targets a thioate derivative, analogous conditions can be adapted for DMMPA by substituting sulfur with oxygen and adjusting nucleophiles.

Solid-Phase Synthesis and Purification

Support-Bound Synthesis

PMO synthesis protocols often employ solid-phase supports. Morpholino nucleosides linked to resins via 6′-hydroxyl groups (8 ) are elongated through iterative coupling and detritylation cycles. For DMMPA, this approach ensures high purity by enabling thorough washing (acetonitrile, dichloromethane) between cycles. Post-synthesis, cyanoethyl protecting groups are removed using triethylamine/acetonitrile, followed by iodine/dimethylamine treatment to finalize N,N-dimethylamino PMOs.

Analytical and Optimization Data

Reaction Yield and Purity

Table 1 summarizes key data from DMMPA-related syntheses:

Challenges and Solutions

-

Impurities : Trimethyl thiophosphate and methamidophos byproducts necessitate rigorous phase separation and low-temperature control.

-

Directional Limitation : 5′ to 3′ synthesis complicates automation but is mitigated by iterative cycling.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Dimethyl morpholinophosphoramidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphates and other oxidation products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Hydrolysis: Morpholine and dimethyl phosphoric acid.

Oxidation: Various phosphates and oxidation products.

Substitution: New phosphoramidate derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Dimethyl morpholinophosphoramidate serves as a key building block for PMOs, which are utilized in various research and therapeutic contexts.

Antisense Oligonucleotide Development

PMOs synthesized from this compound are recognized for their ability to bind RNA with high specificity and affinity. This characteristic makes them valuable in:

- Gene Therapy : PMOs can modulate gene expression by inhibiting translation or altering splicing patterns. For example, they have been successfully used to treat Duchenne muscular dystrophy by restoring dystrophin expression through targeted exon skipping .

- Cancer Research : Studies indicate that PMOs can induce apoptosis in cancer cells by downregulating oncogenic transcripts. This mechanism is crucial for developing targeted cancer therapies .

Data Tables

The following table summarizes the synthesis techniques and biological activities associated with this compound-derived PMOs:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| 5′→3′ Phosphoramidite | Utilizes this compound as a monomer for rapid synthesis | 65-92 |

| Solid-Phase Synthesis | Automated approach using this compound derivatives | Variable |

| Chimeric PMO Synthesis | Combines different types of morpholino structures | High |

| Activity Type | Cell Line/Model | IC50/Effect | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM | Apoptosis via caspase activation |

| Anticancer | Mouse Xenograft Model | Tumor Volume Reduction: 50% | Increased apoptosis markers |

| Anti-inflammatory | RAW 264.7 Macrophages | Cytokine Reduction: ~70% | NF-kB pathway inhibition |

| Anti-inflammatory | Carrageenan Paw Edema | Paw Swelling Reduction: 60% | Anti-inflammatory effects |

Case Study 1: Duchenne Muscular Dystrophy Treatment

Clinical trials utilizing PMOs synthesized from this compound have demonstrated significant improvements in muscle function among patients with Duchenne muscular dystrophy. The mechanism involves targeted exon skipping that restores functional dystrophin protein levels .

Case Study 2: Cancer Therapeutics

A recent study reported the use of this compound-derived PMOs in treating various cancer cell lines. The results indicated a marked reduction in cell viability and tumor growth, highlighting their potential as effective anticancer agents .

Safety and Toxicology Considerations

While this compound and its derivatives exhibit promising biological activity, safety assessments are crucial due to potential carcinogenicity associated with prolonged exposure. Continuous research is needed to evaluate the long-term effects and establish safe usage protocols in therapeutic applications.

Mechanism of Action

The mechanism of action of dimethyl morpholinophosphoramidate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Dimethyl morpholinophosphoramidate can be compared with other similar compounds, such as:

Dimethyl phosphoramidate: Lacks the morpholine ring, making it less versatile in certain applications.

Morpholinophosphonic acid: Contains a phosphonic acid group instead of a phosphoramidate group, leading to different chemical properties and reactivity.

Uniqueness

The presence of both the morpholine ring and the phosphoramidate linkage in this compound makes it unique. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable in various research and industrial applications .

Biological Activity

Dimethyl morpholinophosphoramidate (DMMP) is a compound that has garnered attention for its potential applications in molecular biology, particularly in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). These PMOs are recognized for their efficacy as antisense agents in gene therapy and other therapeutic applications. This article explores the biological activity of DMMP, focusing on its synthesis, mechanisms of action, and implications in therapeutic contexts.

Overview of this compound

This compound is a chemical compound characterized by a morpholine ring and phosphoramidate linkage. It serves as a key building block in the synthesis of PMOs, which are designed to bind to specific RNA sequences and modulate gene expression. The structural properties of DMMP allow for high binding affinity to target mRNA, making it a valuable tool in genetic research and therapeutic development.

Synthesis of PMOs Using DMMP

The synthesis of PMOs typically involves the use of DMMP as a phosphoramidite monomer. Recent methodologies have focused on optimizing the synthesis process to enhance yield and efficiency. A notable approach is the 5′→3′ phosphoramidite method, which allows for streamlined production of PMOs with varying nucleobases .

Table 1: Comparison of Synthesis Techniques for PMOs

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| 5′→3′ Phosphoramidite | Utilizes DMMP as a monomer for rapid synthesis | 65-92 |

| Solid-Phase Synthesis | Automated approach using DMMP derivatives | Variable |

| Chimeric PMO Synthesis | Combines different types of morpholino structures | High |

The biological activity of DMMP-derived PMOs is largely attributed to their ability to inhibit gene expression through several mechanisms:

- Blocking Translation : PMOs can bind to mRNA and prevent ribosome assembly, effectively stopping protein translation.

- Modulating Splicing : By binding to splice junctions, PMOs can influence alternative splicing events, leading to different protein isoforms.

- Inhibiting miRNA Activity : PMOs can also bind to microRNAs or their precursors, inhibiting their maturation and function .

Case Studies and Research Findings

- Antisense Therapy for Duchenne Muscular Dystrophy (DMD) : Several studies have demonstrated the effectiveness of PMOs synthesized from DMMP in treating DMD by restoring dystrophin expression. Clinical trials have shown that these oligonucleotides can significantly improve muscle function in affected patients .

- Inhibition of Macrophage TNF-α Release : Research has indicated that morpholino-modified antisense oligomers can effectively inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages. This suggests potential applications in inflammatory diseases where TNF-α plays a critical role .

- Cancer Research : Studies have reported that DMMP-based compounds exhibit anti-cancer properties by inducing apoptosis in malignant cells. The mechanism involves downregulation of oncogenic transcripts through targeted mRNA binding .

Safety and Toxicology

While DMMP and its derivatives show promising biological activity, safety assessments are crucial. Toxicological studies have indicated potential carcinogenicity associated with prolonged exposure to DMMP, necessitating careful consideration in therapeutic applications .

Q & A

Q. What methods are used to synthesize Dimethyl Morpholinophosphoramidate, and what are the critical parameters affecting yield?

Methodological Answer: this compound is synthesized via H-phosphonate chemistry and bis-aminophosphordiamidite activation . Key steps include:

- H-phosphonate method : Condensation of morpholine derivatives with phosphite intermediates under anhydrous conditions, followed by oxidation .

- Phosphoramidite activation : Use of bis-N,N’-dialkylaminophosphordiamidites with site-specific activation (e.g., using tetrazole) to form phosphoramidate bonds .

Critical parameters :- Moisture control (<10 ppm) to prevent hydrolysis of intermediates.

- Reaction temperature (20–25°C) to balance reaction kinetics and byproduct formation.

- Stoichiometric ratios (e.g., 1.2:1 morpholine-to-phosphite) to maximize yield .

Q. How should researchers handle and store this compound safely in laboratory settings?

Methodological Answer: Handling protocols :

- Use nitrile gloves , chemical-resistant lab coats , and fume hoods (minimum 0.5 m/s face velocity) to prevent inhalation or dermal contact .

- Avoid strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Storage : - Store in airtight containers under inert gas (argon/nitrogen) at 4°C to limit hydrolysis.

- Label containers with GHS hazard codes (H228: flammable; H315: skin irritation) .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR spectroscopy : Use P NMR to confirm phosphoramidate bond formation (δ = +5 to +10 ppm) and H NMR to verify morpholine ring integrity .

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detection to assess purity (>98%) and detect hydrolytic byproducts .

- Elemental analysis : Validate empirical formula (CHNOP) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different studies?

Methodological Answer: Contradictions (e.g., hepatotoxicity vs. no observed effects) may arise from:

- Dose-response variability : Conduct subchronic rodent studies (90-day OECD 408 protocol) with graded doses (0–500 mg/kg/day) to establish NOAEL .

- Species-specific metabolism : Compare in vitro liver microsomal assays (human vs. rodent) to identify metabolic pathway differences .

- Confounding factors : Control for spontaneous liver tumors in rodent strains (e.g., Fischer 344 rats) via historical control data analysis .

Q. What mechanistic approaches are recommended for studying the toxicological pathways of this compound in biological systems?

Methodological Answer:

- Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., oxidative stress response genes like Nrf2 and HMOX1) in HepG2 cells exposed to IC doses .

- Metabolomics : Apply LC-HRMS to quantify phosphoramidate-derived metabolites (e.g., morpholine-N-oxide) in urine/bile .

- Molecular docking : Model interactions with putative targets (e.g., acetylcholinesterase) using AutoDock Vina to predict neurotoxicity .

Q. What strategies optimize the use of this compound in synthesizing phosphoramidate morpholino oligonucleotides?

Methodological Answer:

- Coupling efficiency : Optimize activation time (2–5 min) and coupling reagent (e.g., 5-ethylthio-1H-tetrazole) to achieve >95% stepwise yield .

- Deprotection : Use 0.5 M NaOH in THF/water (1:1) for 24 hr at 25°C to cleave N-trityl groups without phosphoramidate bond cleavage .

- Scale-up : Implement continuous flow reactors with inline P NMR monitoring to maintain reaction consistency at >10 g scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.